Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-6-hydroxy-
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Overview
Description
8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-4-ol is a chemical compound with the molecular formula C17H19ClN2OS It belongs to the phenothiazine class of compounds, which are known for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine as the core structure.
Chlorination: The phenothiazine is chlorinated to introduce the chlorine atom at the 8th position.
Alkylation: The chlorinated phenothiazine undergoes alkylation with 3-(dimethylamino)propyl chloride to attach the dimethylamino propyl group at the 10th position.
Hydroxylation: Finally, the compound is hydroxylated at the 4th position to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-4-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-4-ol involves its interaction with various molecular targets:
Receptor Binding: The compound can bind to dopamine receptors, which may explain its potential antipsychotic effects.
Pathways Involved: It may modulate neurotransmitter pathways, affecting the levels of dopamine and serotonin in the brain.
Comparison with Similar Compounds
8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-4-ol can be compared with other phenothiazine derivatives:
Chlorpromazine: Similar in structure but differs in the position of the hydroxyl group.
Promethazine: Lacks the chlorine atom and has different pharmacological properties.
Thioridazine: Contains additional methyl groups, leading to variations in its effects.
Properties
CAS No. |
3926-65-6 |
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Molecular Formula |
C17H19ClN2OS |
Molecular Weight |
334.9 g/mol |
IUPAC Name |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-4-ol |
InChI |
InChI=1S/C17H19ClN2OS/c1-19(2)9-4-10-20-13-5-3-6-15(21)17(13)22-16-8-7-12(18)11-14(16)20/h3,5-8,11,21H,4,9-10H2,1-2H3 |
InChI Key |
SGVAWVKNKIMXPP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=C(C(=CC=C2)O)SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
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